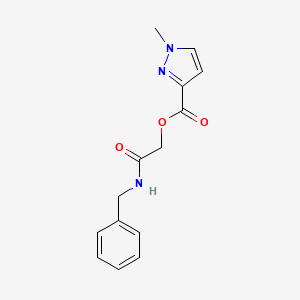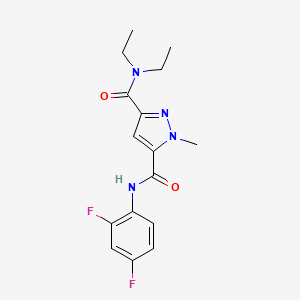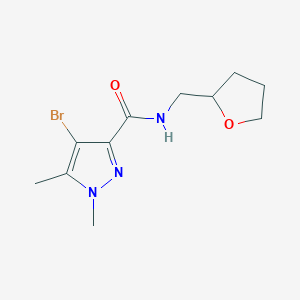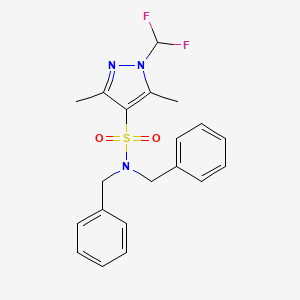![molecular formula C12H6F4N2O B14929410 [3-(1,1,2,2-Tetrafluoroethoxy)benzylidene]propanedinitrile](/img/structure/B14929410.png)
[3-(1,1,2,2-Tetrafluoroethoxy)benzylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]vinyl cyanide is a complex organic compound characterized by the presence of cyano groups and a tetrafluoroethoxy substituent on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]vinyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the phenyl ring: The phenyl ring with the tetrafluoroethoxy substituent can be synthesized through a nucleophilic aromatic substitution reaction.
Vinyl cyanide formation: The vinyl cyanide moiety can be introduced via a Heck reaction, where a halogenated phenyl compound reacts with acrylonitrile in the presence of a palladium catalyst.
Final assembly: The final step involves the coupling of the phenyl ring with the vinyl cyanide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]vinyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
1-Cyano-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]vinyl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-cyano-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]vinyl cyanide involves its interaction with molecular targets, such as enzymes or receptors. The cyano groups and the tetrafluoroethoxy substituent can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Cyano-1-phenyl-2,2,2-trifluoroethanol: This compound has a similar structure but with a trifluoroethanol group instead of a tetrafluoroethoxy group.
2-Cyano-3-(trifluoromethyl)phenylacetonitrile: Another related compound with a trifluoromethyl group on the phenyl ring.
Uniqueness
1-Cyano-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]vinyl cyanide is unique due to the presence of both cyano groups and the tetrafluoroethoxy substituent, which can impart distinct chemical and physical properties
Properties
Molecular Formula |
C12H6F4N2O |
|---|---|
Molecular Weight |
270.18 g/mol |
IUPAC Name |
2-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C12H6F4N2O/c13-11(14)12(15,16)19-10-3-1-2-8(5-10)4-9(6-17)7-18/h1-5,11H |
InChI Key |
SDVWOSVZNKUTEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B14929333.png)
![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B14929337.png)

![1-butyl-N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929346.png)
![4-[(2-chlorophenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B14929350.png)

![N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929360.png)

![N-cyclooctyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929364.png)
![4-{[(2,4-dichlorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14929368.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B14929371.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14929384.png)
![1-ethyl-N-{3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propyl}-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929394.png)
